![molecular formula C14H10ClN3O4S2 B2975715 5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 886911-06-4](/img/structure/B2975715.png)

5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

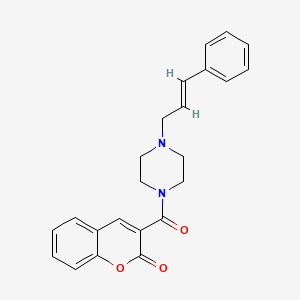

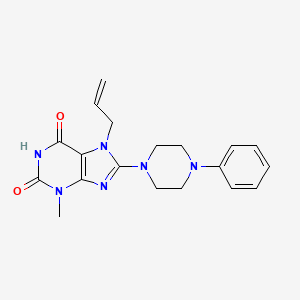

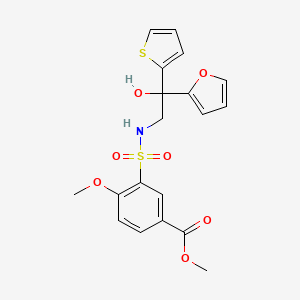

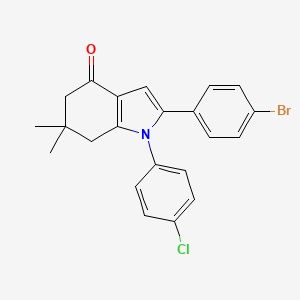

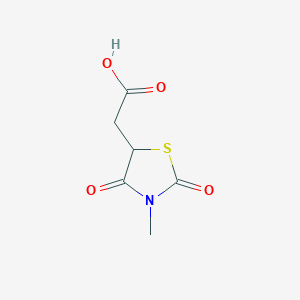

The compound “5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide” is a potent Factor Xa inhibitor . It is also known as BAY 59-7939 and is currently under clinical development for the prevention and treatment of thromboembolic diseases . The molecular formula of the compound is C14H10ClN3O4S2 .

Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human Factor Xa has been studied . This study clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.83 . More detailed physical and chemical properties are not directly available in the search results. More research would be needed to provide a comprehensive analysis of the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

Antithrombotic Agent

This compound has been identified as a novel antithrombotic agent . It acts as an oral, direct Factor Xa inhibitor . Factor Xa is a blood coagulation enzyme and a promising target for anticoagulant therapy .

Treatment of Thromboembolic Diseases

The compound has shown excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles . It is a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .

Drug Candidate for Cardiovascular Diseases

In combination with aspirin, this compound is indicated for reducing the risk of major cardiovascular events in patients with chronic coronary artery disease or peripheral artery disease .

Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE)

The compound is indicated for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and to reduce the risk of recurrent DVT and/or PE .

Prevention of Venous Thromboembolic Events (VTE)

The compound is indicated for the prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery .

Prevention of Stroke and Systemic Embolism

The compound is indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .

Treatment and Prevention of VTE in Pediatric Patients

The compound is also indicated for the treatment and prevention of VTE in pediatric patients (from birth to 18 years of age) and for thromboprophylaxis in pediatric patients ≥2 years old with congenital heart disease following the Fontan procedure .

Research Tool in Medicinal Chemistry

This compound is also used as a research tool in medicinal chemistry for the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting and thrombosis .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the formation of thrombin and ultimately decreasing the formation of fibrin clots . This has downstream effects on the coagulation pathway, potentially reducing the risk of thromboembolic diseases .

Pharmacokinetics

This suggests that the compound is well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in blood clot formation . By inhibiting FXa, the compound reduces thrombin generation and fibrin clot formation, which can help prevent thromboembolic diseases .

Direcciones Futuras

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research will likely focus on further clinical trials to evaluate its safety and efficacy in preventing and treating these conditions. Additionally, further studies may focus on optimizing its synthesis and understanding its mechanism of action in more detail.

Propiedades

IUPAC Name |

5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)13-17-18-14(22-13)16-12(19)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNQINFGEUUYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2975633.png)

![5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975637.png)

![6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2975640.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975643.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2975646.png)

![Ethyl 8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2975648.png)

![3-isopentyl-2-((3-methoxybenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975650.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2975655.png)